Dota-adibo (tfa)

Radiochemical yield Copper‑free click chemistry ⁶⁴Cu radiolabeling

Dota‑adibo (TFA), also designated DOTA‑ADIBO TFA, is a heterobifunctional radiopharmaceutical building block that couples the universal macrocyclic chelator DOTA (1,4,7,10‑tetraazacyclododecane‑1,4,7,10‑tetraacetic acid) with the strained azadibenzocyclooctyne (ADIBO) moiety. The DOTA cage forms kinetically inert complexes with medically relevant radiometals (⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y), while the ADIBO group enables copper‑free, strain‑promoted azide‑alkyne cycloaddition (SPAAC) with azide‑tagged biomolecules.

Molecular Formula C36H43F3N6O10
Molecular Weight 776.8 g/mol
Cat. No. B12368275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDota-adibo (tfa)
Molecular FormulaC36H43F3N6O10
Molecular Weight776.8 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H42N6O8.C2HF3O2/c41-30(35-12-11-31(42)40-21-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)40)22-36-13-15-37(23-32(43)44)17-19-39(25-34(47)48)20-18-38(16-14-36)24-33(45)46;3-2(4,5)1(6)7/h1-8H,11-25H2,(H,35,41)(H,43,44)(H,45,46)(H,47,48);(H,6,7)
InChIKeyPDQRVMRMRVCVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dota-adibo (TFA) – Bifunctional Chelator with Strained-Alkyne Click Chemistry for Radiometal Bioconjugation


Dota‑adibo (TFA), also designated DOTA‑ADIBO TFA, is a heterobifunctional radiopharmaceutical building block that couples the universal macrocyclic chelator DOTA (1,4,7,10‑tetraazacyclododecane‑1,4,7,10‑tetraacetic acid) with the strained azadibenzocyclooctyne (ADIBO) moiety [1]. The DOTA cage forms kinetically inert complexes with medically relevant radiometals (⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y), while the ADIBO group enables copper‑free, strain‑promoted azide‑alkyne cycloaddition (SPAAC) with azide‑tagged biomolecules . The TFA (trifluoroacetate) counterion significantly enhances aqueous solubility relative to the neutral free‑base form, an attribute that is critical for reproducible bioconjugation workflows . This dual‑function design obviates the need for toxic copper(I) catalysts during conjugation, thereby preserving the metal‑binding integrity of the DOTA cage and eliminating a source of cytotoxic contamination in radiopharmaceutical preparations [1].

Why Dota‑adibo (TFA) Cannot Be Replaced by Generic DOTA‑NHS or First‑Generation Click Chelators


Bifunctional chelators of the DOTA class exhibit profound differences in conjugation chemistry, reaction kinetics, and in‑vivo pharmacokinetic profiles that preclude simple interchangeability. Conventional amine‑reactive DOTA‑NHS esters rely on lysine‑targeting acylation, which yields heterogeneous product mixtures when applied to biomolecules that contain multiple surface‑accessible amines [1]. First‑generation copper‑free click chelators such as DIBO‑DOTA suffer from 5‑ to 6‑fold slower cycloaddition kinetics, limiting achievable specific activity under the short time‑window imposed by the half‑life of ⁶⁸Ga or ¹⁸F [2]. Even closely related DBCO‑DOTA constructs show lower radiochemical yields (>80 % vs. >99 %) under comparable conditions [3]. Moreover, the absence of the TFA counterion in the corresponding free‑base forms restricts aqueous solubility, which can compromise the reproducibility of bioconjugation in physiological buffers . These compound‑specific attributes mean that procurement decisions must be driven by quantitative performance data rather than by superficial structural similarity.

Quantitative Differentiation Evidence for Dota‑adibo (TFA) Relative to Its Closest Analogs


Radiochemical Conjugation Yield: DOTA‑ADIBO (SPAAC) vs. DOTA‑NHS (Active Ester) vs. DBCO‑DOTA

DOTA‑ADIBO‑mediated strain‑promoted click conjugation achieves a radiochemical yield exceeding 99 % for the synthesis of [⁶⁴Cu]DOTA‑ADIBON₃‑Ala‑PEG₂₈‑A20FMDV2, as determined by radio‑HPLC [1]. In contrast, typical DOTA‑NHS ester conjugation to peptides under standard conditions yields radiochemical purities in the 82–95 % range (labeling efficacy ~82 % for DOTA‑rituximab; 86 ± 3 % for ⁶⁴Cu‑T140‑2D) [2][3]. A structurally closer analog, DBCO‑DOTA, returns a radiolabeling yield of >80 % when incubated with ⁶⁴Cu at 37 °C for 30 min [4].

Radiochemical yield Copper‑free click chemistry ⁶⁴Cu radiolabeling

SPAAC Reaction Kinetics: ADIBO vs. DIBO Strained Alkyne Rate Constants

The pseudo‑first‑order rate constant for azadibenzocyclooctyne (ADIBO)‑based SPAAC on polymer brush scaffolds is 4.4 × 10⁻³ s⁻¹. This is 5.7‑fold faster than the corresponding rate constant for dibenzocyclooctyne (DIBO) of 7.7 × 10⁻⁴ s⁻¹, measured under identical conditions [1]. The trend is preserved in solution‑phase reactions, where the relative ratio of ADIBO to DIBO rates remains consistent [1].

Click chemistry kinetics SPAAC rate constant ADIBO vs. DIBO

In‑Vivo Renal Clearance: DOTA‑ADIBO Click Conjugate vs. Non‑Click DOTA‑PEG₂₈‑A20FMDV2

Mice bearing αᵥβ₆‑positive tumors administered [⁶⁴Cu]DOTA‑ADIBON₃‑Ala‑PEG₂₈‑A20FMDV2 displayed a renal uptake of 11.3 ± 2.5 % ID/g at 24 h post‑injection [1]. In a parallel study with the non‑click analog ⁹⁰Y‑DOTA‑PEG₂₈‑A20FMDV2, renal retention at 24 h remained >25 % ID/g [2]. The 2.2‑fold lower 24‑h kidney burden of the DOTA‑ADIBO construct indicates substantially improved renal clearance.

Renal clearance Biodistribution Pharmacokinetics αᵥβ₆ integrin

Binding Specificity to Integrin αᵥβ₆‑Positive Cells

The DOTA‑ADIBO‑click conjugate [⁶⁴Cu]DOTA‑ADIBON₃‑Ala‑PEG₂₈‑A20FMDV2 demonstrates 64.6 ± 2.8 % binding to αᵥβ₆‑positive Dx3puroβ6 cells, while binding to αᵥβ₆‑negative Dx3puro control cells remains below 5 % [1]. This contrasts with the non‑click conjugate ⁹⁰Y‑DOTA‑PEG₂₈‑A20FMDV2, which exhibits only 10.1 ± 0.8 % binding under comparable conditions [2].

Integrin αᵥβ₆ Cell binding Tumor specificity A20FMDV2

Aqueous Solubility Enhancement by TFA Counterion

Dota‑adibo as its TFA salt exhibits high aqueous solubility, enabling direct dissolution in physiological buffers without the addition of organic co‑solvents . The neutral free‑base form of DOTA‑ADIBO requires organic co‑solvents (DMSO, DMF) for dissolution, which can denature sensitive biomolecules and introduce additional purification steps . In the Satpati et al. (2014) study, the TFA salt was used directly in ammonium acetate buffer (pH 5.5) for ⁶⁴Cu radiolabeling, yielding >99 % radiochemical conversion without any pre‑formulation solubilization step [1].

Solubility TFA salt Bioconjugation Formulation

Copper‑Free SPAAC Preserves DOTA Metal‑Binding Integrity

In copper‑mediated click chemistry (CuAAC), residual Cu(I) can trans‑chelate into the DOTA macrocycle, displacing the intended radiometal and generating heterogeneous complex mixtures [1]. DOTA‑ADIBO’s strain‑promoted mechanism entirely eliminates copper(I) from the conjugation step. In the Satpati study, the absence of competing copper ions permitted >99 % radiochemical purity of the final ⁶⁴Cu‑DOTA complex without additional chelator‑scrubbing procedures [1]. In contrast, CuAAC‑based DOTA‑alkyne strategies require post‑reaction purification to remove copper and often show 2–8 % free ⁶⁴Cu by radio‑HPLC [2].

Copper catalyst avoidance DOTA chelator stability Radiopharmaceutical QC

Procurement‑Optimized Application Scenarios for Dota‑adibo (TFA)


Synthesis of High‑Specific‑Activity ⁶⁴Cu‑PET Tracers via Pre‑Click Radiolabeling

Dota‑adibo (TFA) is uniquely suited for the pre‑click radiolabeling workflow, wherein the DOTA‑ADIBO scaffold is first complexed with ⁶⁴Cu to >99 % radiochemical purity and then conjugated to an azide‑modified targeting peptide via SPAAC [1]. The exceptional reaction kinetics (k = 4.4 × 10⁻³ s⁻¹) enable near‑complete conjugation within the decay window of ⁶⁴Cu (t₁/₂ = 12.7 h), producing PET tracers with specific activities that are unattainable with slower DIBO‑based or copper‑catalyzed alternatives [2].

Copper‑Sensitive Bioconjugates for Clinical‑Grade Radiopharmaceuticals

Wherever the presence of residual copper would compromise regulatory compliance or biologic function, Dota‑adibo (TFA) eliminates copper entirely from the conjugation step. This is critical for conjugates that incorporate copper‑sensitive pharmacophores, antibody fragments prone to aggregation in the presence of metal ions, and formulations destined for GMP production lines where rigorous removal of cytotoxic catalysts is mandatory [1].

Targeted Imaging of αᵥβ₆‑Overexpressing Malignancies

The DOTA‑ADIBO‑A20FMDV2 conjugate achieves 64.6 % binding to αᵥβ₆‑positive tumor cells with a 2.2‑fold improvement in renal clearance relative to the non‑click DOTA‑PEG₂₈‑A20FMDV2 comparator [1][3]. This combination of high target engagement and low kidney retention makes Dota‑adibo (TFA) the chelator of choice for constructing PET imaging agents for pancreatic ductal adenocarcinoma, triple‑negative breast cancer, and non‑small‑cell lung cancer—tumor types known to overexpress integrin αᵥβ₆ [1].

Aqueous Bioconjugation Workflows Requiring Minimal Organic Co‑Solvent

The TFA salt form of Dota‑adibo dissolves directly in aqueous ammonium acetate buffer (pH 5.5), enabling a purely aqueous SPAAC conjugation protocol [1]. This contrasts with the free‑base form, which must be pre‑dissolved in DMSO or DMF, introducing potential protein‑denaturation risks and additional solvent‑removal steps . The aqueous workflow is particularly advantageous for automated radiosynthesizer modules in centralized radiopharmacy production.

Quote Request

Request a Quote for Dota-adibo (tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.